

An In-Depth Technical Guide to Ethyl 2-(morpholin-3-yl)acetate

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Compound of Interest

Compound Name: *Ethyl 2-(morpholin-3-yl)acetate*

Cat. No.: B1279698

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-(morpholin-3-yl)acetate**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific data for the 3-substituted isomer, this document also includes relevant information on the closely related 2- and 4-substituted isomers to provide a broader context for its potential properties and applications. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and biological activity. This guide covers the chemical identity, illustrative synthetic protocols, potential biological relevance, and key signaling pathways associated with morpholine-containing compounds.

Chemical Identification and Properties

Ethyl 2-(morpholin-3-yl)acetate is a substituted morpholine derivative. The core structure consists of a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, with an ethyl acetate substituent at the 3-position. The confirmed Chemical Abstracts Service (CAS) numbers for this compound and its hydrochloride salt are provided below.

Table 1: CAS Numbers for **Ethyl 2-(morpholin-3-yl)acetate** and Its Hydrochloride Salt

Compound Name	CAS Number	Reference
Ethyl 2-(morpholin-3-yl)acetate	81684-84-6	[1]
Ethyl 2-(morpholin-3-yl)acetate hydrochloride	761460-01-9	[2]

Note: Specific experimental data on the physicochemical properties of **Ethyl 2-(morpholin-3-yl)acetate** are not readily available in the public domain. The properties of its isomers, Ethyl 2-(morpholin-2-yl)acetate and Ethyl 2-(morpholin-4-yl)acetate, are presented for comparative purposes.

Table 2: Physicochemical Properties of Isomeric Ethyl Morpholinoacetates

Property	Ethyl 2-(morpholin-2-yl)acetate	Ethyl 2-(morpholin-4-yl)acetate
CAS Number	503601-25-0[3][4]	3235-82-3[5][6]
Molecular Formula	C ₈ H ₁₅ NO ₃ [3]	C ₈ H ₁₅ NO ₃ [5]
Molecular Weight	173.21 g/mol [3]	173.212 g/mol [5]
Appearance	Yellow to light yellow liquid or wax[3]	Not specified
Purity (typical)	≥ 96% (HPLC)[3]	Not specified

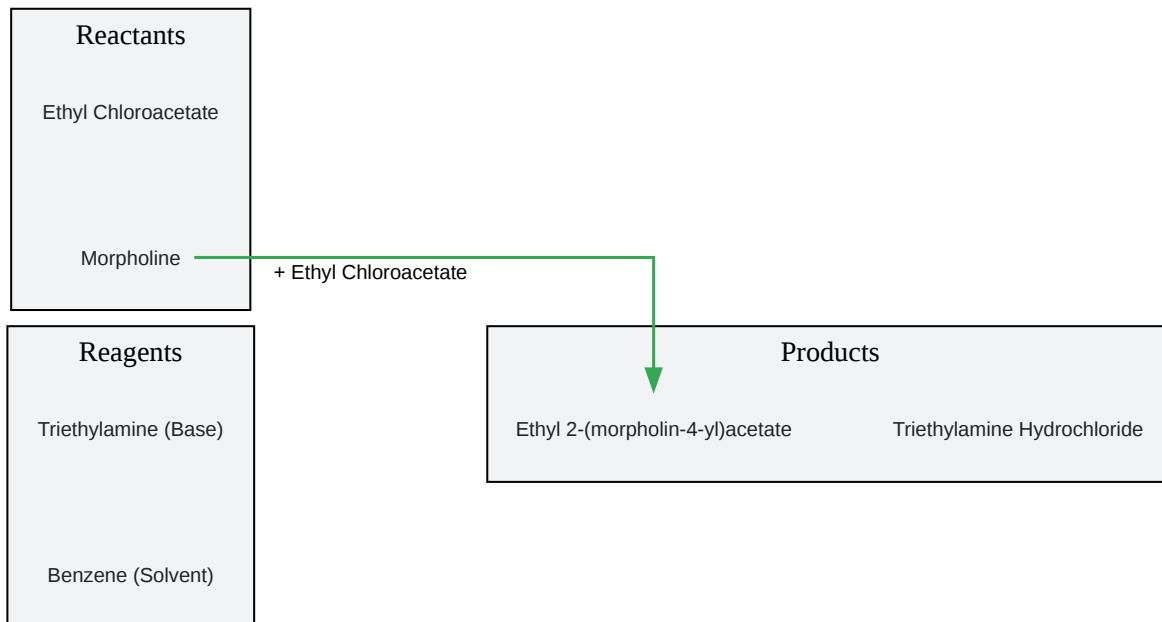
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Ethyl 2-(morpholin-3-yl)acetate** are not widely published. However, general methods for the synthesis of substituted morpholines and related esters can be adapted. Below are illustrative protocols for the synthesis of the isomeric Ethyl 2-(morpholin-4-yl)acetate and a general method for creating substituted morpholines.

Illustrative Protocol: Synthesis of Ethyl 2-(morpholin-4-yl)acetate

This protocol is based on the reaction of morpholine with ethyl chloroacetate.[7][8]

Reaction Scheme:

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A representative reaction scheme for the synthesis of Ethyl 2-(morpholin-4-yl)acetate.

Materials:

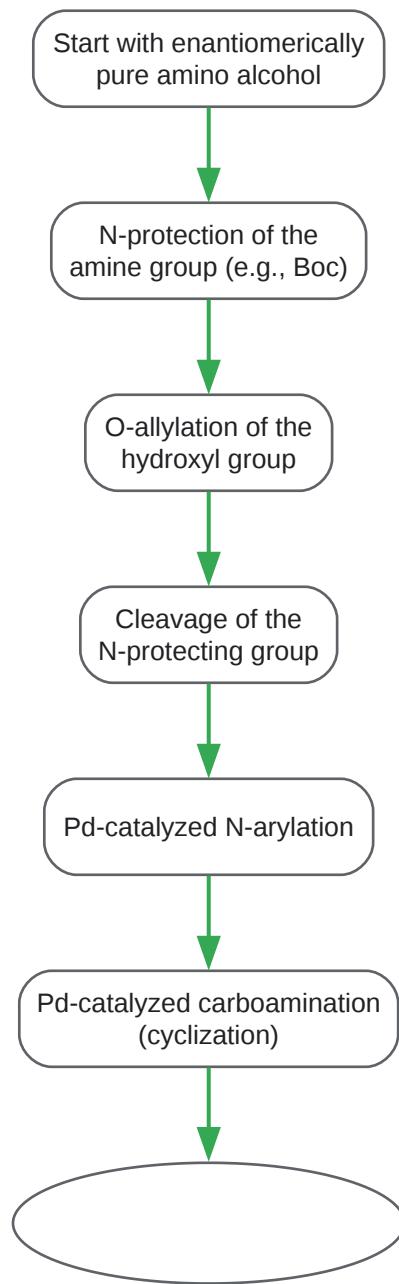
- Morpholine
- Ethyl chloroacetate
- Triethylamine
- Benzene (or a suitable alternative solvent)
- Hydrazine hydrate (for derivatization)
- Ethanol

Procedure:

- A mixture of morpholine (0.1 mol), ethyl chloroacetate (0.1 mol), and triethylamine (0.1 mol) is prepared in benzene.[\[8\]](#)
- The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude Ethyl 2-(morpholin-4-yl)acetate.
- Further purification can be achieved by distillation or column chromatography.

General Protocol: Synthesis of Substituted Morpholines from Amino Alcohols

A versatile method for synthesizing substituted morpholines involves the cyclization of amino alcohol derivatives.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

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A generalized workflow for the synthesis of substituted morpholines.

Biological and Pharmacological Context

While specific biological data for **Ethyl 2-(morpholin-3-yl)acetate** is scarce, the morpholine moiety is a well-established pharmacophore in drug discovery, contributing to improved pharmacokinetic and pharmacodynamic properties.[13][14][15][16]

Table 3: Potential Therapeutic Areas for Morpholine-Containing Compounds

Therapeutic Area	Rationale and Examples	References
Central Nervous System (CNS) Disorders	The morpholine ring can improve blood-brain barrier permeability and solubility. It is found in drugs for depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.	[13][14][15][16]
Oncology	Morpholine derivatives have been identified as potent inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.	[17][18][19][20][21]
Infectious Diseases	The morpholine scaffold is present in various antibacterial and antifungal agents.	[7][22][23]

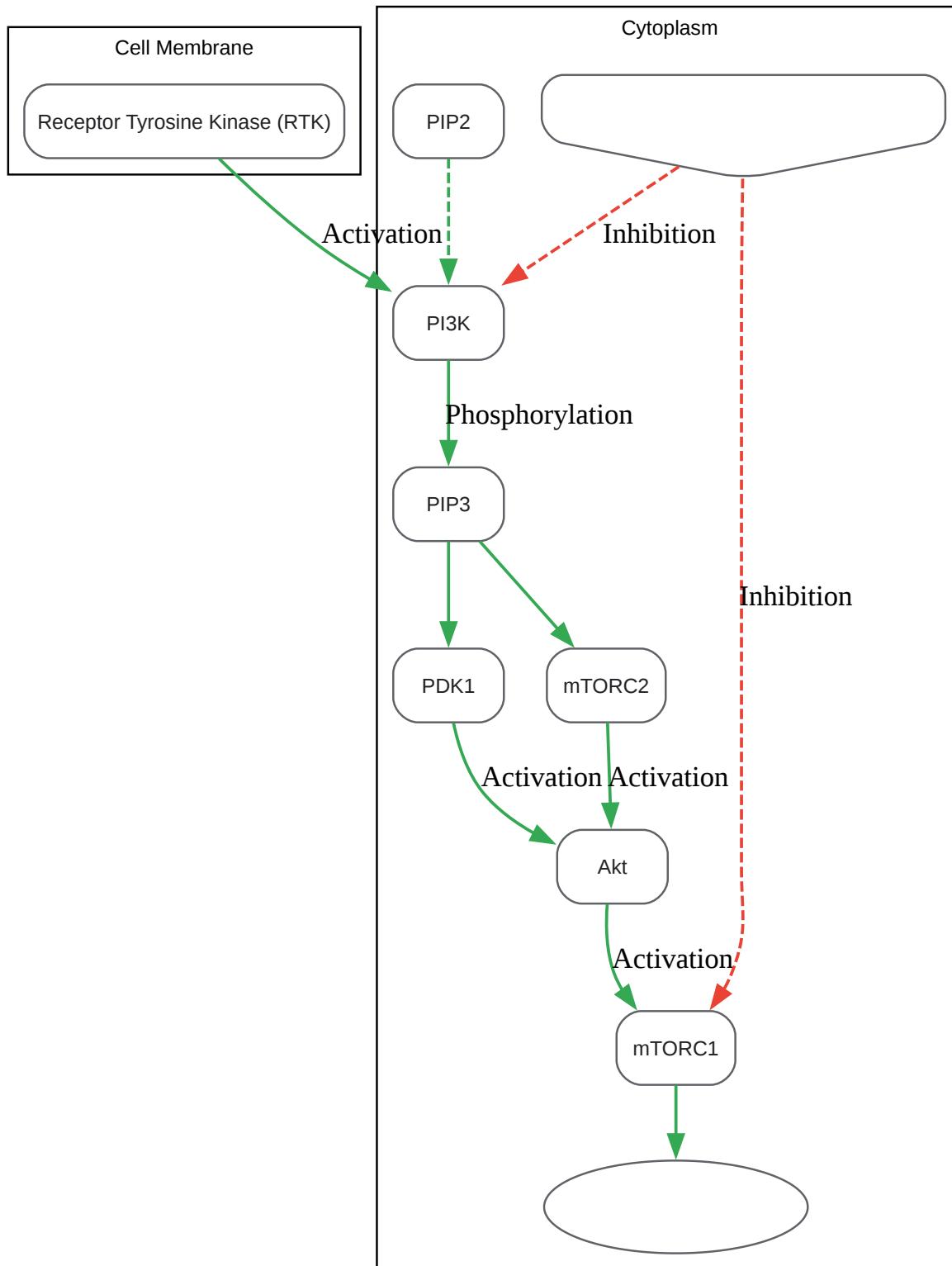
Role in CNS Drug Discovery

The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, make it a valuable component in the design of CNS-active drugs.[13][14][15] It can act as:

- An interacting element with target proteins.
- A scaffold to orient other functional groups correctly.
- A modulator of pharmacokinetic/pharmacodynamic (PK/PD) properties, enhancing solubility and brain permeability.[13]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[18][19] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as inhibitors of this pathway. The oxygen atom of the morpholine ring often forms a critical hydrogen bond in the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[18][20]



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The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Conclusion

Ethyl 2-(morpholin-3-yl)acetate is a compound with potential applications in drug discovery, largely inferred from the well-documented importance of the morpholine scaffold. While specific data for this isomer is limited, this guide provides a framework for its study by presenting information on its chemical identity, illustrative synthetic approaches, and the broader biological context of morpholine-containing molecules, particularly in CNS disorders and oncology. Further research is warranted to elucidate the specific properties and potential therapeutic applications of **Ethyl 2-(morpholin-3-yl)acetate**.

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